Olanzapine ketolactam

Description

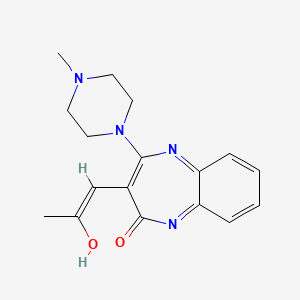

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Olanzapine Ketolactam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a significant degradation product formed through the oxidation of the thiophene ring of the parent molecule.[1][2] This impurity can be found in olanzapine formulations that have been subjected to stress conditions such as heat and aging.[1][2] Understanding the synthesis and characterization of this compound is crucial for impurity profiling, stability studies, and ensuring the quality and safety of olanzapine drug products.

Synthesis of this compound

The primary method for the synthesis of this compound involves the controlled oxidation of olanzapine.

Oxidative Synthesis using a Singlet Oxygen Mimic

A documented laboratory-scale synthesis utilizes the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2] This reagent effectively mimics the oxidative degradation pathway that can occur under storage conditions.

Experimental Protocol:

A detailed, step-by-step experimental protocol for this specific synthesis is not publicly available in the reviewed literature. However, a general procedure would involve:

-

Dissolution: Dissolving olanzapine in a suitable organic solvent.

-

Reaction: Adding a stoichiometric amount of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the olanzapine solution at a controlled temperature.

-

Monitoring: Tracking the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Quenching the reaction and removing the solvent.

-

Purification: Isolating and purifying the this compound from the reaction mixture, likely through techniques such as column chromatography or recrystallization.

Forced Degradation for Isolation

This compound can also be generated and isolated through forced degradation studies of olanzapine.[1]

Experimental Protocol:

A general protocol for obtaining this compound via forced degradation involves:

-

Stress Conditions: Subjecting a solid-state formulation of olanzapine to thermal stress.

-

Extraction: Extracting the degradation products from the stressed formulation using a suitable solvent.

-

Isolation: Isolating the this compound from the mixture of degradation products using preparative HPLC.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its structure and purity. The following analytical techniques are employed for this purpose.[1]

Spectroscopic Data

| Technique | Observed Characteristics |

| 1H NMR | Specific chemical shifts and coupling constants for the protons in the molecule would be observed. Due to the lack of publicly available data, specific peak assignments cannot be provided. |

| 13C NMR | Distinct signals for each carbon atom in the this compound structure would be present. As with 1H NMR, specific data is not available in the public domain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ketone and lactam carbonyl groups, would be identifiable. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (312.37 g/mol ) and characteristic fragmentation patterns. |

| Ultraviolet (UV) Spectroscopy | The UV spectrum would exhibit specific absorption maxima that are characteristic of the chromophoric system in the molecule. |

Note: Specific quantitative data for NMR, IR, and MS are not available in the public domain based on the conducted search.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [1] |

| CAS Number | 1017241-34-7 | [2] |

| Molecular Formula | C17H20N4O2 | [3] |

| Molecular Weight | 312.37 g/mol | [3] |

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound characterization.

Conclusion

The synthesis of this compound is achieved through the oxidation of olanzapine, a process that can be replicated in a laboratory setting to produce this impurity for use as a reference standard. Its characterization relies on a suite of spectroscopic techniques to confirm its chemical structure. While the general pathways for its synthesis and characterization are established, detailed public access to specific experimental protocols and quantitative analytical data remains limited. Further investigation into proprietary literature or direct analytical work would be necessary to establish a complete and detailed in-house guide.

References

An In-depth Technical Guide to the Chemical Structure of Olanzapine Ketolactam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product arising from oxidative and thermal stress. This technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of this compound. Detailed experimental protocols for its generation via forced degradation and subsequent isolation are presented, alongside a thorough analysis of its spectroscopic data. This document serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of olanzapine-based pharmaceuticals.

Chemical Identity and Structure

This compound, a key degradation impurity of the atypical antipsychotic olanzapine, is systematically identified by the IUPAC name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one .[1][2][3][4] Its formation involves the oxidative cleavage of the thiophene ring present in the parent olanzapine molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [1][2] |

| Synonyms | Olanzapine Lactam Impurity, (Z)-Olanzapine Ketolactam | [4] |

| CAS Number | 1017241-34-7 | [2][4] |

| Molecular Formula | C₁₇H₂₀N₄O₂ | [2][4] |

| Molecular Weight | 312.37 g/mol | [2][4] |

| Appearance | Light yellow to yellow solid |

The chemical structure of this compound is depicted below:

Formation and Synthesis

This compound is not a synthetic target for therapeutic purposes but rather a degradation product that needs to be monitored and controlled in pharmaceutical formulations.[5] Its formation is primarily attributed to the oxidative degradation of olanzapine, particularly through the cleavage of the thiophene ring.[5][6]

Forced Degradation Experimental Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to generate its degradation products for analytical method development and validation. The following protocols outline the conditions for generating this compound.

2.1.1. Oxidative Degradation

-

Objective: To induce the formation of this compound through oxidation.

-

Procedure:

-

Accurately weigh 100 mg of olanzapine and transfer it to a 100 mL volumetric flask.[7]

-

Add a small volume of a suitable organic solvent (e.g., methanol) to dissolve the olanzapine.

-

Add 3% hydrogen peroxide (H₂O₂) to the flask to make up the volume.[7][8]

-

Reflux the solution at 60°C for 3 days.[7]

-

Withdraw samples periodically for analysis by a stability-indicating HPLC method to monitor the formation of the degradation product.[8]

-

2.1.2. Thermal Degradation

-

Objective: To assess the impact of heat on the stability of olanzapine and promote the formation of thermal degradants, including the ketolactam.

-

Procedure:

Isolation and Purification

The isolation of this compound from the mixture of degradation products is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Preparative HPLC Protocol

-

Objective: To isolate a pure fraction of this compound for characterization.

-

Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).

-

Column: A reversed-phase column with appropriate dimensions for preparative scale, such as an Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm particle size) or a similar C18 column, scaled up for preparative purposes.[9][10]

-

Mobile Phase: A gradient elution is often employed. An example of a mobile phase system is a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[9] The gradient program should be optimized to achieve maximum resolution between olanzapine and its degradation products.

-

Flow Rate: The flow rate should be adjusted based on the column dimensions, typically in the range of several mL/min for preparative columns.

-

Detection: UV detection at a wavelength where both olanzapine and the ketolactam show significant absorbance, for instance, 254 nm.[9]

-

Procedure:

-

Dissolve the crude degradation mixture in the mobile phase or a compatible solvent.

-

Inject a suitable volume of the sample onto the preparative HPLC column.

-

Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical scale experiments.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

| Electrospray Ionization (ESI) | 313.2 | 282.1, 256.1, 213, 198.2, 186.2, 84.1 (for parent olanzapine) | [10] |

Note: Specific fragmentation data for this compound is not detailed in the provided search results. The fragmentation of the parent olanzapine is provided for context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule.

Detailed ¹H and ¹³C NMR spectral data with specific peak assignments for this compound are not available in the provided search results. However, the characterization of olanzapine impurities by NMR is a standard practice.[6][9][11]

Logical Relationships and Pathways

The formation of this compound is a result of the chemical degradation of olanzapine. The following diagrams illustrate the logical workflow for its generation and characterization, as well as the proposed degradation pathway.

Caption: Experimental workflow for the generation, isolation, and characterization of this compound.

Caption: Proposed degradation pathway of olanzapine to this compound via oxidative stress.

Biological Activity

While olanzapine has a well-defined pharmacological profile, its degradation products, including the ketolactam, are generally considered to be pharmaceutically inactive. The primary concern with the presence of such impurities is related to the potential for unknown toxicity and the reduction in the purity and potency of the active pharmaceutical ingredient. Therefore, their levels are strictly controlled during the manufacturing and storage of olanzapine products.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formation, and characterization of this compound. The information presented herein is essential for scientists and professionals in the pharmaceutical industry to understand and control the degradation of olanzapine, ensuring the quality, safety, and efficacy of this important antipsychotic medication. The provided experimental frameworks for forced degradation and isolation serve as a valuable resource for further research and analytical method development.

References

- 1. Olanzapine Lactam | 1017241-34-7 | SynZeal [synzeal.com]

- 2. CAS 1017241-34-7 Olanzapine Lactam Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrar.org [ijrar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Olanzapine Ketolactam: A Technical Guide on its Formation as an Oxidative Degradation Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a widely prescribed atypical antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. This technical guide provides an in-depth analysis of olanzapine ketolactam, a significant oxidative degradation product. Contrary to some initial postulations, this compound is not an in vivo metabolite but rather an impurity that can form during the manufacturing process and storage of solid oral formulations, particularly under conditions of oxidative stress. This document details the formation pathways, quantitative data from forced degradation studies, and comprehensive experimental protocols for the synthesis and analysis of this compound.

Introduction

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is a cornerstone in the treatment of schizophrenia and bipolar disorder.[3] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its pharmaceutical formulations. Under oxidative stress, the thiophene ring of the olanzapine molecule is labile and can undergo oxidation, leading to the formation of several degradation products, including this compound.[4] Understanding the formation and characteristics of this impurity is paramount for the development of stable olanzapine formulations and for robust quality control during drug manufacturing.

Formation of this compound

This compound, along with a related compound, olanzapine ketothiolactam, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule.[4] This process is not a result of enzymatic metabolism within the body but is a chemical transformation that can be induced by exposure to oxidizing agents, heat, and potentially certain excipients in the drug formulation.[5][6]

The proposed pathway for the formation of these degradation products involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and rearrangement to form the lactam and thiolactam structures.[5]

Degradation Pathway

The following diagram illustrates the proposed oxidative degradation pathway of olanzapine to this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The formation of this compound is significantly influenced by the specific stress conditions applied. The table below summarizes quantitative data from various forced degradation studies on olanzapine.

| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | Reference |

| Oxidative | 3% H₂O₂ at 60°C | 3 days | Significant degradation observed | [7] |

| Oxidative | 10% H₂O₂ at room temperature | 24 hours | Formation of three major degradation products | [8] |

| Acidic | 0.1N HCl at 60°C | 3 days | Degradation observed after 1 day | [7] |

| Alkaline | 0.1N NaOH at 60°C | 3 days | Degradation observed after 1 day | [7] |

| Thermal | 60°C | 7 days | Degradation observed | [7] |

| Photolytic | UV light | Not specified | No significant degradation | [8] |

Experimental Protocols

Synthesis of this compound

A synthetic route to this compound has been described, primarily for the purpose of generating a reference standard for analytical method development. One reported method involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1]

Materials:

-

Olanzapine

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve olanzapine in a suitable solvent.

-

Add a solution of PTAD to the olanzapine solution at room temperature.

-

Stir the reaction mixture for a specified period.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, isolate the product by preparative HPLC.

-

Characterize the isolated compound using spectroscopic methods (UV, IR, MS, and NMR) to confirm its identity as this compound.[1]

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of olanzapine and its impurities, including this compound. A typical stability-indicating HPLC method is detailed below.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

-

Column: Reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 254 nm.[1]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the olanzapine bulk drug or crushed tablets in a suitable diluent (e.g., a mixture of mobile phase components).

-

Filter the solution through a 0.45 µm filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow

The following diagram outlines the general workflow for the analysis of olanzapine impurities.

Conclusion

This compound is a critical process-related impurity and degradation product of olanzapine, arising from oxidative stress. It is not formed through metabolic processes in the body. A thorough understanding of its formation pathways and the development of robust, validated analytical methods are essential for ensuring the quality, stability, and safety of olanzapine drug products. The information presented in this guide provides a comprehensive technical resource for professionals involved in the research, development, and quality control of olanzapine formulations.

References

- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijrar.org [ijrar.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

The Discovery and History of Olanzapine Ketolactam: A Technical Overview

Introduction

Olanzapine, an atypical antipsychotic agent marketed as Zyprexa®, was first patented in 1991 and received FDA approval for medical use in the United States in 1996.[1][2] As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring safety and efficacy. Among the various related substances and impurities identified during the development and lifecycle of olanzapine, olanzapine ketolactam has emerged as a significant oxidative degradation product. This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

The Discovery of this compound

This compound, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, was first reported as an oxidative degradation product of olanzapine in solid oral formulations by a team of scientists at Eli Lilly and Company in a 2008 publication.[3] This impurity was observed in both stressed and aged solid-state formulations of olanzapine, indicating its formation under conditions of oxidative stress.[3] The discovery was a key step in understanding the degradation pathways of olanzapine, particularly the susceptibility of its thiophene ring to oxidation.[3]

The formation of this compound is proposed to occur through the oxidation and subsequent ring-opening of the thiophene moiety of the olanzapine molecule.[3] This degradation pathway highlights a critical aspect of olanzapine's chemistry and has important implications for its formulation and storage.

Chemical and Physical Properties

The key identification and property data for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |

| Alternate Names | (Z)-Olanzapine Ketolactam, Olanzapine Lactam Impurity |

| CAS Number | 1017241-34-7 |

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.37 g/mol |

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and synthesis of this compound as described in the seminal 2008 paper by Baertschi et al.

Isolation of this compound from Stressed Formulations

Objective: To isolate a sufficient quantity of this compound from a thermally stressed solid oral formulation of olanzapine for structural characterization.

Methodology:

-

Stress Conditions: A solid-state formulation of olanzapine was subjected to thermal stress to induce degradation and generate the ketolactam impurity.

-

Extraction: The stressed formulation was extracted to solubilize olanzapine and its degradation products.

-

Preparative High-Performance Liquid Chromatography (HPLC): The extract was subjected to preparative HPLC to separate the various components.

-

Column: A suitable reversed-phase column was used.

-

Mobile Phase: A gradient elution was employed, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile.

-

Detection: UV detection was used to monitor the elution of the compounds.

-

-

Fraction Collection: The fraction corresponding to the retention time of this compound was collected.

-

Solvent Evaporation: The solvent from the collected fraction was evaporated to yield the isolated impurity.

Synthesis of this compound

Objective: To develop a synthetic route for this compound to confirm its structure and for use as a reference standard.

Methodology:

-

Reaction Setup: Olanzapine was reacted with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

Reaction Conditions: The reaction was carried out in a suitable organic solvent at a controlled temperature.

-

Monitoring: The progress of the reaction was monitored by a suitable analytical technique, such as HPLC.

-

Purification: Upon completion of the reaction, the product mixture was purified, typically using column chromatography or preparative HPLC, to isolate the this compound.

-

Characterization: The structure of the synthesized compound was confirmed by spectroscopic methods (UV, IR, MS, and NMR) and compared to the material isolated from the stressed formulation.[3]

Characterization Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Mass Spectrometry (MS) Data

| Ion | m/z |

| [M+H]+ | 313.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1H and 13C NMR data would be presented here, including chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule.

(Note: The specific numerical data from the original publication is required for a complete table.)

Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm-1) |

| C=O (amide) | (Typical range: 1680-1630) |

| C=O (ketone) | (Typical range: 1725-1705) |

| C=C (aromatic) | (Typical range: 1600-1450) |

(Note: The specific numerical data from the original publication is required for a complete table.)

Ultraviolet (UV) Spectroscopy Data

| Solvent | λmax (nm) |

| (e.g., Methanol) | (Specific wavelength) |

(Note: The specific numerical data from the original publication is required for a complete table.)

Visualizations

Proposed Degradation Pathway of Olanzapine to Ketolactam

The following diagram illustrates the proposed pathway for the oxidative degradation of olanzapine, leading to the formation of this compound through the oxidation of the thiophene ring.

Caption: Proposed pathway of olanzapine degradation.

Experimental Workflow for Identification

This diagram outlines the general workflow used by researchers to identify this compound in stressed drug products.

References

- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Physicochemical Properties of Olanzapine Ketolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of olanzapine ketolactam, a known impurity and degradation product of the atypical antipsychotic drug, olanzapine. Understanding these properties is crucial for the development of stable olanzapine formulations, for analytical method development, and for regulatory submissions.

This compound, chemically identified as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule. While extensive data is available for the parent drug, specific experimental physicochemical data for this compound is limited in publicly available literature. This guide compiles the available information and provides standardized experimental protocols for its determination.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and provides a comparison with the parent compound, olanzapine.

| Property | This compound | Olanzapine |

| Chemical Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine |

| CAS Number | 1017241-34-7 | 132539-06-1 |

| Molecular Formula | C₁₇H₂₀N₄O₂ | C₁₇H₂₀N₄S |

| Molecular Weight | 312.37 g/mol | 312.43 g/mol |

| Melting Point | 188-191°C[3] | 195°C |

| Solubility | Qualitative: Slightly soluble in DMSO, methanol, acetonitrile, and chloroform.[4] | Aqueous: Practically insoluble in water (0.03988 mg/mL).[5] Organic: Soluble in ethanol (1 mg/mL), DMSO (16 mg/mL), and dimethylformamide (20 mg/mL).[1] |

| pKa | 10.45 ± 0.40 (Predicted)[3] | 7.8 (basic)[6] |

| logP | Data not available | 4.094[6] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters for a compound such as this compound are outlined below.

1. Melting Point Determination (Capillary Method)

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

2. Aqueous Solubility Determination (Shake-Flask Method)

-

Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.

-

The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

3. pKa Determination (Potentiometric Titration)

-

Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. For the predicted pKa of ~10.45, titration with a strong acid would be appropriate.

-

4. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

-

Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Visualizations

Oxidative Degradation Pathway of Olanzapine

The following diagram illustrates the formation of this compound from the parent drug, olanzapine, through an oxidative degradation process.

Caption: Oxidative degradation pathway of olanzapine to this compound.

General Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the physicochemical characterization of a pharmaceutical substance like this compound.

Caption: Experimental workflow for physicochemical profiling of this compound.

References

Olanzapine Ketolactam: A Technical Overview of a Key Olanzapine Degradant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a widely prescribed second-generation antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product. This technical guide provides a comprehensive overview of this compound, including its chemical identity, formation, and methods for its synthesis and analysis. A detailed understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of olanzapine drug products.

Introduction

Olanzapine is a thienobenzodiazepine derivative that acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. Its clinical efficacy is well-established in the treatment of schizophrenia and bipolar disorder. However, the chemical stability of olanzapine is a critical consideration in its formulation and storage. Oxidative stress can lead to the degradation of the olanzapine molecule, resulting in the formation of several impurities. One of the prominent oxidative degradants is this compound. This document serves as a technical resource for professionals in pharmaceutical research and development, providing in-depth information on this specific impurity.

Chemical and Physical Properties

A clear identification of this compound is fundamental for its study. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1017241-34-7 |

| Molecular Formula | C₁₇H₂₀N₄O₂ |

| Molecular Weight | 312.37 g/mol |

Formation and Synthesis

This compound is primarily formed through the oxidative degradation of the thiophene ring in the olanzapine molecule. This process can be initiated by exposure to atmospheric oxygen, particularly in the presence of light and humidity, and can be catalyzed by certain excipients in pharmaceutical formulations.

Proposed Formation Pathway

The formation of this compound involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and subsequent rearrangement to form the lactam and ketone functionalities. This autoxidation process is a critical consideration for the long-term stability of olanzapine-containing products.

Caption: Proposed oxidative degradation pathway of olanzapine to this compound.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the controlled oxidation of olanzapine. The following protocol is a representative example:

Materials:

-

Olanzapine

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve olanzapine in a suitable organic solvent, such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to the olanzapine solution with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a suitable reducing agent or water.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

Analytical Methodologies

The detection and quantification of this compound in olanzapine drug substance and product are essential for quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both olanzapine and this compound show significant absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the olanzapine sample (drug substance or powdered tablets) in a suitable diluent (e.g., a mixture of the mobile phase components).

-

Sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways and pharmacological or toxicological effects of this compound. While the parent compound, olanzapine, has a well-characterized profile of interacting with various neurotransmitter receptors, it is not known if this degradation product retains any of this activity or possesses any unique biological effects. The structural modifications, particularly the oxidation of the thiophene ring and the formation of the ketolactam moiety, could significantly alter its binding affinity to the target receptors of olanzapine. Further research is warranted to investigate the potential biological implications of this impurity to fully assess its risk profile.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of olanzapine products. A thorough understanding of its formation, along with robust analytical methods for its detection and quantification, are essential for ensuring drug quality and patient safety. While its chemical properties and synthesis are relatively understood, the biological activity and potential signaling pathways of this compound remain an area for future investigation. This technical guide provides a foundational resource for researchers and professionals working with olanzapine, highlighting the importance of impurity profiling in drug development and quality control.

Olanzapine Oxidative Degradation: A Technical Guide to Product Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of oxidative degradation products of olanzapine. Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under oxidative stress, leading to the formation of various impurities that can impact its safety and efficacy. Understanding the degradation pathways and having robust analytical methods for the detection and quantification of these products are critical aspects of drug development and quality control.

Identified Oxidative Degradation Products of Olanzapine

Forced degradation studies, primarily employing hydrogen peroxide as an oxidizing agent, have revealed several key degradation products. These impurities arise from the oxidation of the thiophene and benzodiazepine rings of the olanzapine molecule. The major identified oxidative degradation products are summarized below.

| Degradation Product Name | Chemical Structure | Notes |

| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [Structure not available in search results] | Identified in stressed and aged solid-state formulations.[1] |

| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [Structure not available in search results] | Results from the oxidation of the thiophene ring.[1] |

| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][2][3]diazepin-4-one | [Structure not available in search results] | Characterized using FTIR, LC-MS-MS, and NMR.[3][4][5] |

| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][2][3] diazepin-4-one | [Structure not available in search results] | A major degradation product identified in stress stability studies.[3][4][5][6][7] |

| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][2][3] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | [Structure not available in search results] | Identified through spectroscopic analysis.[3][4][5] |

| 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][2][3]diazepine-2(3H)-thione | [Structure not available in search results] | Found in both drug substance and drug product stability studies.[2] |

| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][2][3]diazapine-2(3H)-thione | [Structure not available in search results] | An impurity identified from stressed and stability studies.[2] |

Experimental Protocols

The identification and quantification of olanzapine's oxidative degradation products rely on a combination of forced degradation studies and sophisticated analytical techniques.

Forced Degradation (Oxidative Stress) Protocol

A common method to induce oxidative degradation is as follows:

-

Preparation of Olanzapine Solution: Prepare a solution of olanzapine bulk drug or drug product in a suitable solvent (e.g., methanol or acetonitrile).[8]

-

Introduction of Oxidizing Agent: Add a solution of hydrogen peroxide (typically 3% to 30% v/v) to the olanzapine solution.[8][9][10]

-

Incubation: The mixture is typically kept at room temperature or heated (e.g., 60°C or 80°C) for a specified period, which can range from several hours to several days, to allow for degradation to occur.[8][10]

-

Sample Analysis: Withdraw samples at various time points and analyze them using a stability-indicating analytical method, such as HPLC.[10]

It is important to note that olanzapine is generally stable under photolytic, acidic, and alkaline stress conditions, with major degradation observed primarily under oxidative conditions.[3][4][5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary techniques for the separation and quantification of olanzapine and its degradation products.[11][12]

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[13] |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM disodium hydrogen phosphate, pH 7.4) and an organic solvent (e.g., acetonitrile).[13] |

| Flow Rate | Typically around 1.0 mL/min.[13] |

| Detection | UV detection at approximately 227 nm or 271 nm.[8][13] |

For the structural elucidation of unknown degradation products, preparative HPLC is often employed to isolate the impurities, followed by characterization using techniques such as:

-

Mass Spectrometry (MS and MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure.[1][3][4][5][7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.[3][4][5]

Workflow for Identification of Oxidative Degradation Products

The logical workflow for the identification and characterization of olanzapine's oxidative degradation products is depicted in the following diagram.

Caption: Workflow for Olanzapine Degradation Product Identification.

This comprehensive approach, combining forced degradation studies with advanced analytical and spectroscopic techniques, is essential for a thorough understanding of the oxidative degradation profile of olanzapine. Such knowledge is fundamental for the development of stable pharmaceutical formulations and for ensuring the quality and safety of the final drug product.

References

- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. akjournals.com [akjournals.com]

- 10. ijrar.org [ijrar.org]

- 11. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. akjournals.com [akjournals.com]

Olanzapine Metabolism: A Technical Guide to In Vivo Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. A thorough understanding of its metabolic fate is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vivo metabolic pathways of olanzapine, with a special note on the identity of "olanzapine ketolactam." Based on a comprehensive review of the scientific literature, this compound is identified as an oxidative degradation product of the parent drug, rather than a confirmed in vivo metabolite. This document will detail the established biotransformation routes of olanzapine, the enzymes responsible, and quantitative data where available.

In Vivo Metabolic Pathways of Olanzapine

Olanzapine undergoes extensive metabolism in the liver primarily through two major pathways: Phase I oxidation and Phase II glucuronidation. Less than 7% of the administered dose is excreted as the unchanged parent drug.

Phase I Metabolism: Oxidation

Oxidative metabolism of olanzapine is mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenase (FMO) system.

-

N-demethylation: The primary oxidative pathway is the N-demethylation of the piperazine ring to form 4'-N-desmethylolanzapine . This reaction is predominantly catalyzed by CYP1A2 , with minor contributions from CYP2D6.[1][2]

-

Hydroxylation: Olanzapine can undergo hydroxylation at the 2-methyl group of the thiophene ring to form 2-hydroxymethylolanzapine . This pathway is primarily mediated by CYP2D6 .[1][2]

-

N-oxidation: The nitrogen atom of the piperazine ring can be oxidized to form olanzapine N-oxide . This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by CYP2D6.[1][2]

Phase II Metabolism: Glucuronidation

Direct conjugation with glucuronic acid is a major metabolic pathway for olanzapine.

-

10-N-Glucuronidation: The most abundant metabolite of olanzapine is the 10-N-glucuronide , formed by the direct attachment of glucuronic acid to the nitrogen atom at position 10 of the benzodiazepine ring. This reaction is primarily catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) .[3] UGT2B10 also shows some activity towards this pathway.

-

4'-N-Glucuronidation: A minor glucuronidation pathway involves the formation of the 4'-N-glucuronide at the piperazine ring, also catalyzed by UGT1A4.[3]

The major circulating metabolites in plasma are the parent drug, 10-N-glucuronide, and 4'-N-desmethylolanzapine. Both the 10-N-glucuronide and 4'-N-desmethylolanzapine are considered pharmacologically inactive.[2]

This compound: A Degradation Product, Not a Confirmed In Vivo Metabolite

The term "this compound" refers to a known oxidative degradation product of olanzapine, identified as (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one . Its formation involves the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.

While this compound has been identified as an impurity in olanzapine pharmaceutical formulations, particularly under conditions of oxidative stress, a thorough review of the scientific literature reveals no evidence of its formation as an in vivo metabolite in humans or animal models. Comprehensive metabolic profiling studies of olanzapine in various biological matrices have not reported the detection of this ketolactam derivative. Therefore, it should be considered a degradation product relevant to pharmaceutical stability and analysis, rather than a biological metabolite.

Quantitative Data on Olanzapine Metabolism

The following table summarizes kinetic parameters for the major enzymes involved in olanzapine metabolism. These values were determined from in vitro studies using human liver microsomes or recombinant enzymes.

| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| 4'-N-desmethylolanzapine | CYP1A2 | 16 - 123 | 14 - 110 |

| 2-hydroxymethylolanzapine | CYP2D6 | 30 - 150 | 5 - 30 |

| Olanzapine N-oxide | FMO3 | >300 | Not determined |

| Olanzapine 10-N-glucuronide | UGT1A4 | 156 - 206 | 1.3 - 2.5 (pmol/min/µg) |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., source of enzyme, substrate concentration range).

Experimental Protocols

In Vitro Metabolism of Olanzapine using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of olanzapine.

1. Materials:

-

Olanzapine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (for glucuronidation assays)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., deuterated olanzapine)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system (and UDPGA for glucuronidation).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding olanzapine to the mixture.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites.

3. Data Analysis:

-

Metabolites are identified based on their retention times and mass fragmentation patterns compared to reference standards.

-

Quantification is performed by constructing calibration curves for each metabolite.

-

Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocities.

In Vivo Metabolism of Olanzapine in Human Subjects

This protocol describes a general approach for a human pharmacokinetic study of olanzapine. All human studies must be conducted under strict ethical guidelines and with informed consent.

1. Study Design:

-

Administer a single oral dose of olanzapine to healthy volunteers.

-

Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Collect urine and feces over a specified period (e.g., 72 hours).

2. Sample Processing:

-

Process blood samples to obtain plasma.

-

Store all biological samples at -80°C until analysis.

3. Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for the quantification of olanzapine and its major metabolites in plasma, urine, and feces.

-

Sample preparation usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

4. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters for olanzapine and its metabolites, including Cmax, Tmax, AUC, and elimination half-life, using appropriate software.

-

Determine the metabolic ratios to assess the activity of different metabolic pathways.

Visualizations

Figure 1: In vivo metabolic pathways of olanzapine.

Figure 2: Workflow for in vitro olanzapine metabolism.

Conclusion

The in vivo metabolism of olanzapine is a complex process involving multiple Phase I and Phase II enzymes, leading to the formation of several metabolites. The primary pathways are N-demethylation by CYP1A2 and 10-N-glucuronidation by UGT1A4. It is important for researchers and drug development professionals to note that "this compound" is not a confirmed in vivo metabolite but rather a degradation product formed through oxidation of the thiophene ring. Future research in olanzapine metabolism should continue to focus on the interplay between different metabolic pathways and the influence of genetic polymorphisms on drug response and adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Olanzapine Ketolactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of olanzapine ketolactam, a significant oxidative degradation product of the atypical antipsychotic drug olanzapine. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for the accurate measurement of this compound in various matrices.

Introduction

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. The stability of olanzapine is a critical aspect of its pharmaceutical development and therapeutic monitoring. Olanzapine can degrade under oxidative conditions to form several byproducts, with this compound being a notable degradant.[1][2] The formation of this impurity is believed to occur through the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.[1] Given that impurities and degradation products can impact the safety and efficacy of a drug, sensitive and specific analytical methods for their quantification are essential.

This document outlines protocols primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of drug metabolites and impurities in complex biological matrices.

Metabolic and Degradation Pathway of Olanzapine to this compound

The formation of this compound is primarily understood as a result of oxidative degradation. While the complete in vivo metabolic pathway to this specific metabolite is not extensively detailed in the public domain, forced degradation studies provide significant insights. These studies indicate that olanzapine is susceptible to oxidation, leading to the formation of this compound, often alongside olanzapine ketothiolactam.[1][2] This process involves the oxidative cleavage of the thiophene ring. The presence of certain excipients in pharmaceutical formulations may catalyze this autoxidation process.[1]

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of olanzapine and its related compounds due to its high specificity and low detection limits. The following sections detail protocols for sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix, such as plasma, is outlined below.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method for sample clean-up.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) solution (e.g., olanzapine-d3)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE offers a cleaner extract compared to protein precipitation.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) solution

-

Methyl tert-butyl ether (MTBE)

-

Ammonium hydroxide solution (5%)

-

Glass centrifuge tubes (10 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 500 µL of plasma into a 10 mL glass centrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 100 µL of 5% ammonium hydroxide solution and vortex for 30 seconds.

-

Add 5 mL of MTBE.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides the cleanest extracts and can be automated for high-throughput analysis.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) solution

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Methanol, HPLC grade

-

Deionized water

-

Elution solvent (e.g., Methanol with 2% formic acid)

-

SPE manifold

Procedure:

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Pre-treat 500 µL of plasma by adding 50 µL of the internal standard and 500 µL of 4% phosphoric acid.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

While specific validated methods for this compound are not widely published, the following conditions, adapted from methods for olanzapine and its other metabolites, can serve as a starting point for method development.

Chromatographic Conditions (UPLC-MS/MS):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5-10% B, ramp up to 90-95% B over 3-5 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometric Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Capillary Voltage | 3.0 - 4.0 kV |

| Gas Flow (Desolvation) | 600 - 800 L/hr |

| Gas Flow (Cone) | 50 - 150 L/hr |

Note on MRM Transitions: Specific MRM transitions for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments generated by collision-induced dissociation.

Data Presentation and Method Validation

For a robust and reliable quantitative method, thorough validation is crucial according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters that should be assessed.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Peak Asymmetry | 0.8 - 1.5 |

| Theoretical Plates | > 5000 |

| RSD of Peak Area (n=6) | < 15% |

| RSD of Retention Time (n=6) | < 2% |

Table 2: Method Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (Intra- & Inter-day) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |

| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | IS-normalized matrix factor within an acceptable range |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |

Conclusion

The quantification of this compound is critical for understanding the degradation profile of olanzapine and ensuring the quality and safety of its pharmaceutical formulations. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate sensitive and specific LC-MS/MS methods for this purpose. While specific parameters for this compound require empirical determination, the provided information, based on established methods for olanzapine, offers a clear and actionable starting point for these important analytical studies.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of Olanzapine Ketolactam in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of olanzapine ketolactam in human plasma. As a metabolite of the atypical antipsychotic drug olanzapine, monitoring its concentration can be crucial for comprehensive pharmacokinetic and drug metabolism studies. The described methodology is based on established analytical principles for the parent compound, olanzapine, and provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection. This proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All parameters presented herein, particularly the mass transitions for this compound, are suggested starting points and require full validation by the end-user.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites. This compound is one such metabolite, and its quantification in plasma is essential for a thorough understanding of olanzapine's metabolic profile and its potential contribution to the overall pharmacological and toxicological effects. This document provides a detailed protocol for a proposed LC-MS/MS method to selectively and sensitively measure this compound levels in human plasma, which is intended to support researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

Olanzapine-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput applicability.

-

Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

-

To 100 µL of plasma, add 25 µL of internal standard (IS) working solution (e.g., Olanzapine-d3 in 50% methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions are designed to provide good retention and peak shape for this compound.

| Parameter | Suggested Condition |

| HPLC System | A standard UHPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The following MRM transitions are proposed and require experimental optimization. The molecular weight of this compound is approximately 312.37 g/mol .

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound (Quantifier) | 313.2 | To be determined | 200 | To be determined |

| This compound (Qualifier) | 313.2 | To be determined | 200 | To be determined |

| Olanzapine-d3 (IS) | 316.2 | 259.2 | 200 | 35 |

Method Validation Parameters

A summary of typical validation parameters that should be assessed for this method is provided below.

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Consistent and reproducible recovery across the concentration range. |

| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability to be evaluated. Analyte should be stable within ±15% of the nominal concentration. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be ≥ 10. |

Data Presentation

Calibration Curve Summary (Example)

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 50 | ≥ 0.99 |

Accuracy and Precision Summary (Example)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | ≤ 20% | ±20% | ≤ 20% | ±20% |

| Low | 0.3 | ≤ 15% | ±15% | ≤ 15% | ±15% |

| Mid | 5 | ≤ 15% | ±15% | ≤ 15% | ±15% |

| High | 40 | ≤ 15% | ±15% | ≤ 15% | ±15% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the determination of this compound in human plasma. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are based on well-established methodologies for the parent compound and serve as a robust starting point for method development and validation. It is imperative that the end-user performs a full validation to demonstrate the method's suitability for its intended purpose in accordance with regulatory guidelines.

Application Note: High-Throughput UPLC-MS/MS Analysis of Olanzapine and its Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of olanzapine and its major metabolites, including N-desmethyl olanzapine and olanzapine-10-glucuronide, in human plasma.[1][2] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The protocol employs a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and short run times.[4][5][6] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4][5][6]

Introduction

Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[7] Monitoring its plasma concentration, along with its principal metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Olanzapine is extensively metabolized in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2] The main circulating metabolites are the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[2][8] This application note provides a detailed protocol for the simultaneous UPLC-MS/MS analysis of olanzapine and its key metabolites, offering a valuable tool for researchers and clinicians.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of olanzapine and its metabolites from human plasma.[3]

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., olanzapine-d3).[9][10]

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9][10]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation is performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC and MS/MS Parameters

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 3.0 | |

| 3.1 | |

| 5.0 | |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 450 °C |

| Cone Gas Flow | 50 L/Hr |

| Desolvation Gas Flow | 800 L/Hr |

Table 2: MRM Transitions for Olanzapine and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Olanzapine | 313.2 | 256.1 | 30 | 25 |

| Olanzapine-d3 (IS) | 316.2 | 256.1 | 30 | 25 |

| N-desmethyl olanzapine | 299.2 | 256.1 | 30 | 25 |

| Olanzapine-N-oxide | 329.2 | 284.1 | 35 | 20 |

Results and Discussion